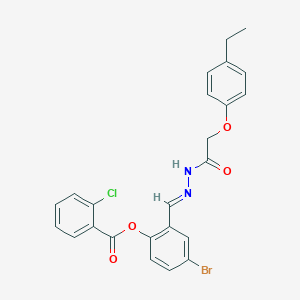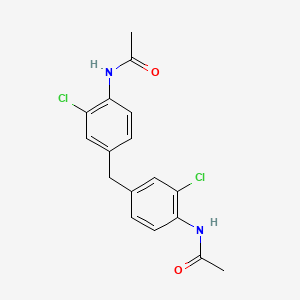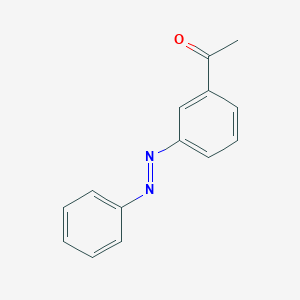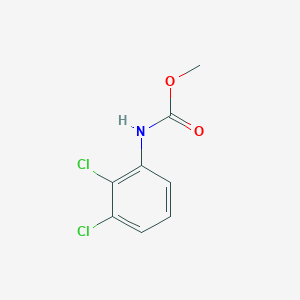
Carbamic acid, (2,3-dichlorophenyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (2,3-dichlorophenyl)-, methyl ester is a chemical compound with the molecular formula C8H7Cl2NO2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a carbamate group attached to a 2,3-dichlorophenyl ring, making it a versatile molecule for different chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2,3-dichlorophenyl)-, methyl ester typically involves the reaction of 2,3-dichloroaniline with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:
2,3-dichloroaniline+methyl chloroformate→Carbamic acid, (2,3-dichlorophenyl)-, methyl ester
The reaction is usually conducted in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial production to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, (2,3-dichlorophenyl)-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carbamic acid.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group. Common reagents include hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms on the phenyl ring.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Hydrolysis: Carbamic acid, (2,3-dichlorophenyl)-
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation and Reduction: Oxidized or reduced forms of the compound
Aplicaciones Científicas De Investigación
Carbamic acid, (2,3-dichlorophenyl)-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of carbamic acid, (2,3-dichlorophenyl)-, methyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit acetylcholinesterase, an enzyme involved in neurotransmission, resulting in increased levels of acetylcholine in the synaptic cleft. This mechanism is similar to that of other carbamate compounds used as insecticides or pharmaceuticals.
Comparación Con Compuestos Similares
Carbamic acid, (2,3-dichlorophenyl)-, methyl ester can be compared with other similar compounds, such as:
Carbamic acid, (2,3-dichlorophenyl)-, ethyl ester: Similar structure but with an ethyl group instead of a methyl group.
Carbamic acid, (2,4-dichlorophenyl)-, methyl ester: Similar structure but with chlorine atoms at different positions on the phenyl ring.
Carbamic acid, (3,4-dichlorophenyl)-, methyl ester: Similar structure but with chlorine atoms at different positions on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Propiedades
Número CAS |
101394-13-2 |
|---|---|
Fórmula molecular |
C8H7Cl2NO2 |
Peso molecular |
220.05 g/mol |
Nombre IUPAC |
methyl N-(2,3-dichlorophenyl)carbamate |
InChI |
InChI=1S/C8H7Cl2NO2/c1-13-8(12)11-6-4-2-3-5(9)7(6)10/h2-4H,1H3,(H,11,12) |
Clave InChI |
VGWCYRNUEOCZDU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC1=C(C(=CC=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


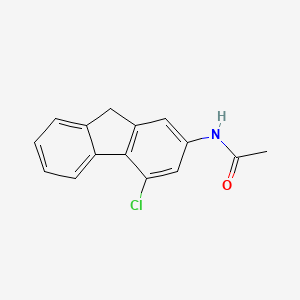

![8-(Benzoyloxy)-7,8-dihydrobenzo[def]chrysen-7-YL benzoate](/img/structure/B15075370.png)

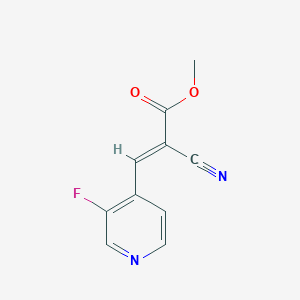
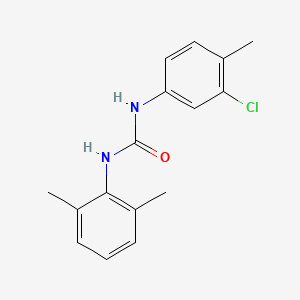
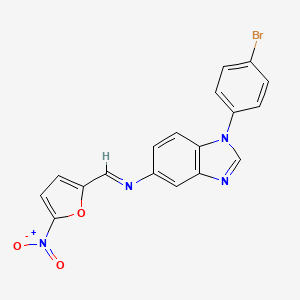
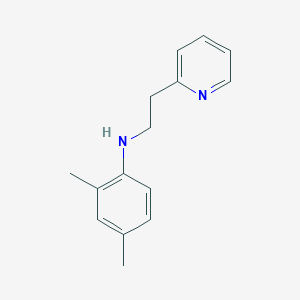
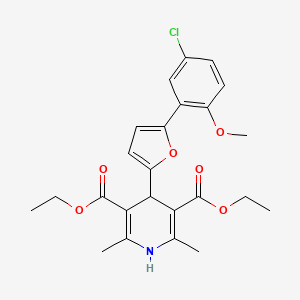
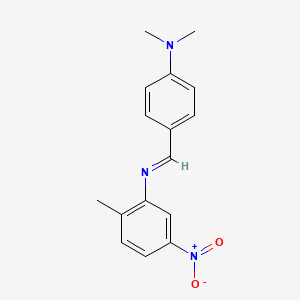
![Dimethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate](/img/structure/B15075417.png)
